DNA-PK Inhibition: Positional SAR
For chromen-4-one-based DNA-PK inhibitors, 7-substitution with aryl or heteroaryl groups is generally disfavored, whereas 8-substitution is largely tolerated. This SAR trend is derived from focused libraries where 6-, 7-, and 8-aryl/heteroaryl substituents were systematically evaluated [1]. Consequently, 7-bromo-4H-benzo[h]chromen-4-one, as a 7-substituted analog, is predicted to exhibit poor DNA-PK inhibitory activity compared to its 8-substituted counterparts like NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one), which has an IC50 of 13 nM against DNA-PK [1]. This class-level inference is critical for researchers designing selective kinase inhibitors and seeking to avoid the 7-position for this target.
| Evidence Dimension | DNA-PK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Predicted low activity (7-substitution disfavored) |
| Comparator Or Baseline | NU7441 (8-substituted analog): IC50 = 13 nM |
| Quantified Difference | Qualitative difference: 7-substitution is disfavored; 8-substitution is tolerated and can yield potent inhibition (13 nM). |
| Conditions | In vitro kinase assay against DNA-PK |
Why This Matters
This SAR data prevents wasted resources by steering procurement away from 7-substituted compounds for DNA-PK inhibitor programs and toward 8-substituted scaffolds.
- [1] Hardcastle, I. R., et al. (2005). Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK). Journal of Medicinal Chemistry, 48(24), 7829–7846. View Source
